molecular formula C20H22N2O2S B2703115 N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-29-4

N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2703115
CAS RN: 899755-29-4
M. Wt: 354.47
InChI Key: UXAXEIZKQIEWDW-UHFFFAOYSA-N
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Description

“N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. It also has a benzoyl group and a phenyl group attached to the nitrogen atom of the piperidine ring. The benzoyl group is further substituted with a methylthio group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl and phenyl groups, and the addition of the methylthio group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, being a six-membered ring with one nitrogen atom, would have a chair conformation. The benzoyl and phenyl groups could add significant steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the benzoyl moiety could be reactive towards nucleophiles, while the piperidine nitrogen could act as a base or a nucleophile. The sulfur atom in the methylthio group could also have unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and melting/boiling points would be determined by the functional groups present and their interactions .

Mechanism of Action

Without specific study data, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. This could include testing its biological activity, studying its interactions with other compounds, and optimizing its synthesis .

properties

IUPAC Name

N-(2-methylsulfanylbenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAXEIZKQIEWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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